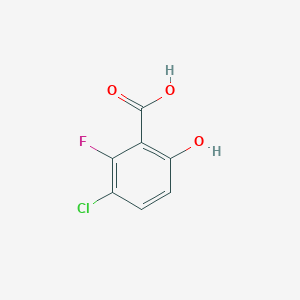

Benzoic acid, 3-chloro-2-fluoro-6-hydroxy-

Description

Significance of Halogenation and Hydroxylation in Aromatic Systems

Halogenation and hydroxylation are two fundamental transformations in organic chemistry that dramatically alter the physicochemical properties of aromatic compounds. The introduction of halogen atoms (F, Cl, Br, I) to a benzene (B151609) ring modifies its electronic and steric characteristics. Halogens are electron-withdrawing groups that can increase the acidity of benzoic acid derivatives by stabilizing the carboxylate anion through the inductive effect. libretexts.orglibretexts.org The specific halogen and its position on the ring have nuanced effects on reactivity and intermolecular interactions. mdpi.com

Hydroxylation, the introduction of a hydroxyl (-OH) group, also profoundly impacts a molecule's properties. The hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing solubility, melting point, and crystal packing. It is an activating group in electrophilic aromatic substitution and can significantly modulate the biological activity of a molecule. In substituted benzoic acids, an ortho-hydroxyl group can form an intramolecular hydrogen bond with the carboxylic acid group, affecting its acidity and conformation. cutm.ac.in

Research Focus on Benzoic acid, 3-chloro-2-fluoro-6-hydroxy- within Advanced Chemical Investigations

While extensive research exists for a wide range of substituted benzoic acids, specific and detailed investigations focused solely on Benzoic acid, 3-chloro-2-fluoro-6-hydroxy- are limited in publicly available scientific literature. However, its structure suggests a compound of interest for several reasons. The presence of three different substituents—a chloro group, a fluoro group, and a hydroxyl group—on the benzoic acid scaffold creates a unique electronic and steric environment.

This specific substitution pattern makes it a valuable intermediate or target molecule in medicinal chemistry and materials science. The combination of halogens and a hydroxyl group offers multiple points for further functionalization and can fine-tune the molecule's properties, such as lipophilicity and binding interactions with biological targets. Research on similarly structured compounds, such as other halogenated and hydroxylated benzoic acids, is extensive, providing a basis for predicting the potential applications and chemical behavior of this specific derivative. ossila.comresearchgate.net

Below are the key identifiers for Benzoic acid, 3-chloro-2-fluoro-6-hydroxy-:

| Identifier | Value |

| CAS Number | 1784624-98-1 |

| Molecular Formula | C₇H₄ClFO₃ |

| Molecular Weight | 190.56 g/mol |

Note: The data in the table is compiled from available chemical databases. guidechem.comchemscene.com

Predicted Physicochemical Properties:

| Property | Predicted Value |

| pKa | 2.12 ± 0.25 |

| LogP | 1.8829 |

| Topological Polar Surface Area (TPSA) | 57.53 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Note: These values are computationally predicted and have not been experimentally verified. guidechem.comchemscene.com

The study of such multi-substituted benzoic acids contributes to a deeper understanding of structure-property relationships and provides a platform for the rational design of new molecules with desired functionalities.

Structure

3D Structure

Properties

Molecular Formula |

C7H4ClFO3 |

|---|---|

Molecular Weight |

190.55 g/mol |

IUPAC Name |

3-chloro-2-fluoro-6-hydroxybenzoic acid |

InChI |

InChI=1S/C7H4ClFO3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10H,(H,11,12) |

InChI Key |

QLNGIELARGXEBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1O)C(=O)O)F)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy (FTIR, FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the intramolecular forces within a molecule. For 3-chloro-2-fluoro-6-hydroxybenzoic acid, both infrared and Raman spectroscopy offer complementary information on its vibrational modes.

The vibrational spectrum of a molecule is composed of fundamental modes that correspond to specific stretching, bending, and torsional motions of the atoms. For halogenated benzoic acids, these spectra are complex but can be assigned by comparing them with spectra from similar compounds and with theoretical calculations. nih.gov

The key vibrational modes for 3-chloro-2-fluoro-6-hydroxybenzoic acid are expected in distinct regions of the spectrum:

O-H Stretching: The hydroxyl (-OH) and carboxylic acid (-COOH) groups both contain O-H bonds. Their stretching vibrations are typically observed in the high-frequency region, generally between 2500 and 3500 cm⁻¹.

C-H Stretching: The aromatic ring's C-H stretching vibrations usually appear in the 3000-3100 cm⁻¹ range. researchgate.net

C=O Stretching: The carbonyl group (C=O) of the carboxylic acid has a strong, characteristic stretching vibration typically found between 1680 and 1750 cm⁻¹.

C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring generally occur in the 1400-1600 cm⁻¹ region. researchgate.net

C-F and C-Cl Stretching: The carbon-halogen stretching modes appear at lower frequencies. The C-F stretch is typically found in the 1000-1400 cm⁻¹ range, while the C-Cl stretch is observed in the 600-800 cm⁻¹ region. researchgate.net

Table 1: Predicted Fundamental Vibrational Modes for 3-chloro-2-fluoro-6-hydroxybenzoic acid

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| O-H Stretch | 2500-3500 | Carboxylic Acid, Phenolic Hydroxyl |

| C-H Stretch | 3000-3100 | Aromatic Ring |

| C=O Stretch | 1680-1750 | Carboxylic Acid |

| C-C Stretch | 1400-1600 | Aromatic Ring |

| C-F Stretch | 1000-1400 | Fluoro Group |

| C-Cl Stretch | 600-800 | Chloro Group |

Note: The predicted frequency ranges are based on typical values for the respective functional groups in similar aromatic compounds.

The presence of ortho-positioned hydroxyl, fluoro, and carboxylic acid groups in 3-chloro-2-fluoro-6-hydroxybenzoic acid creates a high potential for intramolecular hydrogen bonding. This interaction, typically between the hydrogen of the hydroxyl or carboxylic acid group and the oxygen of the carbonyl group or the fluorine atom, significantly influences the vibrational frequencies. acs.org

The formation of an intramolecular hydrogen bond weakens the O-H bond, causing its stretching frequency (ν(OH)) to shift to a lower wavenumber (a "red shift"). acs.org Concurrently, this interaction can affect the electron density around the carbonyl group, often leading to a slight decrease in the C=O stretching frequency as well. nih.gov The magnitude of these shifts provides a qualitative measure of the hydrogen bond's strength. acs.org Analysis of these vibrational shifts in the FTIR and FT-Raman spectra is crucial for confirming the presence and understanding the nature of these non-covalent interactions that dictate the molecule's preferred conformation. ias.ac.inresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The ¹H and ¹³C NMR spectra provide a fingerprint of the molecule's carbon-hydrogen framework.

¹H NMR: For 3-chloro-2-fluoro-6-hydroxybenzoic acid, the ¹H NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the phenolic hydroxyl proton, and the two aromatic protons. The carboxylic acid proton is typically highly deshielded, appearing as a broad singlet far downfield (>10 ppm). The aromatic protons would appear as doublets in the aromatic region (typically 6.5-8.0 ppm), with their exact chemical shifts and coupling constants determined by the electronic effects of the surrounding substituents (Cl, F, OH, COOH).

¹³C NMR: The ¹³C NMR spectrum would display signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is characteristically found in the 165-185 ppm range. The six aromatic carbons would have distinct signals, with their chemical shifts heavily influenced by the attached substituents. The carbon atoms directly bonded to electronegative atoms like fluorine, oxygen, and chlorine (C-F, C-OH, C-Cl) exhibit predictable downfield shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-chloro-2-fluoro-6-hydroxybenzoic acid

| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment |

| ¹H | >10 | Carboxylic Acid (-COOH) |

| ¹H | ~9-10 | Phenolic Hydroxyl (-OH) |

| ¹H | 6.5-8.0 | Aromatic Protons (2H) |

| ¹³C | 165-185 | Carbonyl Carbon (-COOH) |

| ¹³C | 100-160 | Aromatic Carbons (6C) |

Note: Predicted chemical shifts are based on typical ranges for these functional groups in substituted benzene (B151609) derivatives.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. researchgate.net For 3-chloro-2-fluoro-6-hydroxybenzoic acid, the ¹⁹F NMR spectrum would provide a direct probe of the fluorine atom's local electronic environment. It is expected to show a single resonance, the chemical shift of which is highly sensitive to factors like intramolecular hydrogen bonding and solvent interactions. This sensitivity makes ¹⁹F NMR a valuable tool in fragment-based drug discovery and for studying interactions with biological targets, where the fluorine atom can serve as a reporter group. researchgate.netossila.com

To unambiguously assign all signals and gain deeper insight into the molecule's three-dimensional structure, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates the signals of protons with their directly attached carbon atoms, confirming C-H connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for assigning quaternary carbons and piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to identify protons that are close in space, providing crucial evidence for the molecule's preferred conformation and confirming the presence of intramolecular hydrogen bonds. ipb.pt

These advanced methods, taken together, allow for a complete and confident determination of the chemical structure and conformational preferences of 3-chloro-2-fluoro-6-hydroxybenzoic acid.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For Benzoic acid, 3-chloro-2-fluoro-6-hydroxy-, with a molecular formula of C₇H₄ClFO₃ and a monoisotopic mass of 189.9833 g/mol , mass spectrometry would provide crucial information for its identification and structural analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of a molecule. By measuring the mass with very high accuracy, it is possible to distinguish between compounds that have the same nominal mass but different molecular formulas.

Table 1: Theoretical High-Resolution Mass Data for Benzoic acid, 3-chloro-2-fluoro-6-hydroxy-

| Ion Type | Molecular Formula | Calculated m/z (Da) |

|---|---|---|

| [M+H]⁺ | C₇H₅ClFO₃⁺ | 190.9911 |

| [M-H]⁻ | C₇H₃ClFO₃⁻ | 188.9755 |

Note: These are theoretical values. Experimental data would be expected to be within a few parts per million (ppm) of these values.

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. For Benzoic acid, 3-chloro-2-fluoro-6-hydroxy-, key fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂ or H₂O and CO), as well as cleavages related to the halogen and hydroxyl substituents on the aromatic ring. Analysis of these fragments helps to confirm the connectivity of the atoms.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, TOF-MS)

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, making them indispensable for the analysis of complex mixtures and for providing more detailed structural information.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable if the compound is volatile or can be made volatile through derivatization. It would provide information on the purity of the sample and yield a characteristic electron ionization (EI) mass spectrum.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique. An LC system would first separate the compound from any impurities. The compound would then be ionized (e.g., by electrospray ionization) and subjected to tandem mass spectrometry (MS/MS). In MS/MS, the molecular ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides a highly specific fingerprint of the molecule.

Time-of-Flight Mass Spectrometry (TOF-MS): Often coupled with GC or LC, TOF-MS is known for its high mass accuracy and resolution, making it a powerful tool for confirming the elemental composition of the parent ion and its fragments.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of Benzoic acid, 3-chloro-2-fluoro-6-hydroxy- would be required.

Determination of Molecular Geometry and Conformation in the Crystalline Phase

A successful crystallographic analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the benzene ring and the orientation of the carboxylic acid, hydroxyl, chloro, and fluoro substituents relative to the ring. Computational studies on similar molecules, such as 2-chloro-6-fluorobenzoic acid, suggest that the substituents can influence the conformation of the carboxylic acid group.

Table 2: Expected Molecular Geometry Parameters from X-ray Crystallography

| Parameter | Expected Value/Information |

|---|---|

| C-C bond lengths (aromatic) | ~1.39 Å |

| C-Cl bond length | ~1.74 Å |

| C-F bond length | ~1.35 Å |

| C-O bond lengths (carboxyl) | ~1.26 Å (C=O), ~1.36 Å (C-OH) |

| C-O bond length (hydroxyl) | ~1.36 Å |

| Bond angles within the ring | ~120° |

Other Complementary Analytical Techniques

The comprehensive characterization of "Benzoic acid, 3-chloro-2-fluoro-6-hydroxy-" is augmented by a suite of complementary analytical techniques. These methods are crucial for investigating the solid-state properties, assessing purity, and enhancing the detectability of the compound, thereby providing a holistic understanding of its chemical nature.

Differential Scanning Calorimetry (DSC) for Polymorphism Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute of pharmaceutical and specialty chemical compounds as different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique employed to investigate and characterize the polymorphic behavior of substances like "Benzoic acid, 3-chloro-2-fluoro-6-hydroxy-".

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When a polymorphic transition, melting, or crystallization occurs, it is accompanied by an endothermic or exothermic event, which is detected by the instrument. By analyzing the temperatures and enthalpies of these transitions, different polymorphic forms can be identified and characterized. For instance, the appearance of multiple melting peaks in a DSC thermogram is a strong indication of the presence of different polymorphs or the transformation from a metastable to a more stable form upon heating. shimadzu.comcore.ac.uk

While specific experimental DSC data for "Benzoic acid, 3-chloro-2-fluoro-6-hydroxy-" is not extensively available in the public domain, the principles of DSC analysis for polymorphic screening of substituted benzoic acids are well-established. A typical investigation would involve heating a sample of the compound at a controlled rate to observe its melting behavior. The presence of a single sharp endotherm would suggest a single crystalline form, whereas multiple peaks or complex thermal events could indicate polymorphism. researchgate.net The heating rate itself can influence the observed thermal behavior; rapid heating can sometimes reveal metastable forms that might otherwise convert to a more stable form at slower heating rates. tainstruments.com

Table 1: Illustrative DSC Parameters for Polymorphism Screening of a Substituted Benzoic Acid

| Parameter | Value | Purpose |

| Heating Rate | 10 °C/min | Standard rate for initial screening. |

| Temperature Range | 25 °C to 250 °C | To cover potential melting and transition points. |

| Sample Atmosphere | Nitrogen (50 mL/min) | To provide an inert environment and prevent oxidation. |

| Sample Pan | Hermetically sealed aluminum | To contain the sample and ensure good thermal contact. |

| Expected Observations | ||

| Endothermic Peak(s) | Tonset, Tpeak, ΔHfus | Indicates melting of one or more crystalline forms. |

| Exothermic Peak(s) | Tonset, Tpeak, ΔHcryst | May indicate crystallization of a metastable form into a more stable one upon heating. |

This table represents a hypothetical experimental setup for the analysis of a substituted benzoic acid like "Benzoic acid, 3-chloro-2-fluoro-6-hydroxy-" based on general laboratory practices.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the assessment of the purity of "Benzoic acid, 3-chloro-2-fluoro-6-hydroxy-" and for the resolution of its potential positional isomers. Given the synthetic routes often employed for substituted aromatic compounds, the presence of isomeric impurities is a common challenge. HPLC offers the high resolving power necessary to separate these closely related compounds.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of benzoic acid derivatives. doi.org A C18-bonded silica (B1680970) column is typically employed as the stationary phase, while the mobile phase usually consists of a mixture of an aqueous buffer (often acidified with formic acid, acetic acid, or phosphoric acid to suppress the ionization of the carboxylic acid group) and an organic modifier like acetonitrile (B52724) or methanol. ekb.eg The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the more polar mobile phase.

The resolution of positional isomers of substituted benzoic acids can be particularly challenging due to their similar physicochemical properties. waters.com However, careful optimization of the mobile phase composition, pH, and temperature, along with the selection of an appropriate stationary phase, can achieve baseline separation. nih.gov For instance, specialized stationary phases, such as those with phenyl or cyano ligands, or even chiral stationary phases, can offer alternative selectivities for difficult separations. mdpi.comsielc.com

Table 2: Representative RP-HPLC Method for the Analysis of Substituted Benzoic Acid Isomers

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure the analyte is in its protonated form. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte from the column. |

| Gradient | 20% B to 80% B over 20 min | Allows for the elution of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 254 nm | Aromatic ring provides strong UV absorbance. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

This table outlines a general-purpose HPLC method that could be adapted for the purity assessment and isomer resolution of "Benzoic acid, 3-chloro-2-fluoro-6-hydroxy-".

Development of Novel Derivatization Methods for Enhanced Detectability

While HPLC with UV detection is often suitable for the analysis of "Benzoic acid, 3-chloro-2-fluoro-6-hydroxy-", there are instances where enhanced sensitivity or compatibility with other analytical techniques like Gas Chromatography (GC) is required. Chemical derivatization involves the modification of the analyte's structure to improve its analytical properties. nih.gov

For GC analysis, the carboxylic acid group of benzoic acids makes them polar and prone to peak tailing. Derivatization to form a less polar and more volatile ester or silyl (B83357) ester is a common strategy. researchgate.netcolostate.edu Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the acidic proton into a trimethylsilyl (B98337) group, significantly improving chromatographic behavior and allowing for analysis by GC-Mass Spectrometry (GC-MS). nih.gov Esterification, for example, through reaction with an alcohol in the presence of an acid catalyst, is another effective approach. researchgate.net

In the context of Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can be employed to enhance ionization efficiency. For instance, a novel derivatization agent, 3-(chlorosulfonyl)benzoic acid, has been reported to introduce a charge-switch, allowing for highly sensitive analysis in the negative ion mode. nih.gov Such a strategy could potentially be adapted for "Benzoic acid, 3-chloro-2-fluoro-6-hydroxy-" to achieve lower detection limits. The introduction of a tag with a high electron affinity can also be beneficial for detection by Electron Capture Negative Ionization Mass Spectrometry (ECNI-MS), a highly sensitive technique. unito.it

Table 3: Common Derivatization Strategies for Benzoic Acids

| Derivatization Method | Reagent(s) | Purpose | Analytical Technique |

| Silylation | BSTFA, TMCS | Increases volatility and thermal stability, reduces polarity. | GC-MS |

| Esterification | Methanol/H+, Diazomethane | Increases volatility, improves peak shape in GC. | GC-MS |

| Amidation | 3,4-dichloroaniline/carbodiimide | Introduces a UV-active chromophore for enhanced detection. | HPLC-UV |

| Charge-Switch Derivatization | 3-(chlorosulfonyl)benzoic acid | Enhances ionization efficiency for sensitive detection. | LC-MS/MS |

This table summarizes potential derivatization approaches that could be developed for "Benzoic acid, 3-chloro-2-fluoro-6-hydroxy-" to improve its analytical performance in various chromatographic techniques.

Quantum Chemical Investigations and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules. The B3LYP functional, a hybrid method that incorporates a portion of the exact Hartree-Fock exchange, is frequently used in conjunction with basis sets like 6-311+G and 6-311++G to achieve a balance between computational cost and accuracy. nih.gov

The first step in a typical DFT study is the optimization of the molecule's geometry to find the most stable arrangement of its atoms. For substituted benzoic acids, a key conformational feature is the orientation of the carboxylic acid group relative to the benzene (B151609) ring. This rotation can lead to different conformers, such as cis and trans forms, which are defined by the dihedral angle of the O=C-O-H bond.

In the case of 2-chloro-6-fluorobenzoic acid, a closely related compound, a detailed conformational analysis has been performed. mdpi.com This analysis revealed that the cis conformer is the most stable, being significantly lower in energy than the trans conformer by approximately 17.07 kJ·mol⁻¹. mdpi.com The energy barrier for the cis to trans conversion was calculated to be 47.5 kJ·mol⁻¹, while the reverse barrier is 30.4 kJ·mol⁻¹. mdpi.com It is expected that the trans conformer of 2-chloro-6-fluorobenzoic acid can spontaneously decay to the more stable cis form through quantum mechanical tunneling. mdpi.com This preference for the cis conformation is a common feature in ortho-substituted benzoic acids.

Table 1: Calculated Conformational Energies for 2-chloro-6-fluorobenzoic acid

| Conformer | Relative Energy (kJ·mol⁻¹) |

|---|---|

| cis | 0.00 |

Data sourced from a study on ortho-substituted benzoic acids. mdpi.com

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the absorption bands observed in infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands to specific molecular vibrations.

For 2-chloro-6-fluorobenzoic acid, a complete vibrational assignment has been carried out using DFT calculations. nih.gov The theoretical wavenumbers are often scaled to correct for anharmonicity and limitations in the theoretical model, resulting in a good agreement with experimental data. nih.gov The study of vibrational modes provides detailed information about the stretching and bending of specific bonds within the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap) is an indicator of the molecule's chemical stability and reactivity.

In a DFT study of 2-chloro-6-fluorobenzoic acid, the HOMO and LUMO energies were calculated. nih.gov These calculations indicate that charge transfer occurs within the molecule. nih.gov The HOMO-LUMO energy gap is a key parameter derived from these calculations, providing insights into the molecule's electronic transitions.

Table 2: Calculated HOMO-LUMO Energies for 2-chloro-6-fluorobenzoic acid

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -0.2797 |

| ELUMO | -0.1197 |

Data from a DFT study on 2-chloro-6-fluorobenzoic acid. nih.gov

Analysis of Electronic Structure and Charge Distribution

Understanding the distribution of electrons within a molecule is fundamental to predicting its reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MESP) mapping is a valuable visualization tool used to understand the charge distribution and reactive sites of a molecule. The MESP surface illustrates the electrostatic potential experienced by a positive point charge at various locations on the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For 2-chloro-6-fluorobenzoic acid, MESP analysis has been performed as part of a comprehensive DFT study. nih.gov Such maps are instrumental in predicting how the molecule will interact with other charged species.

Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule based on the distribution of electrons in the basis functions. This analysis provides a quantitative measure of the electron distribution and can help in understanding the electrostatic properties of the molecule.

A Mulliken charge analysis was conducted for 2-chloro-6-fluorobenzoic acid using the B3LYP/6-311++G basis set. nih.gov The results of this analysis provide insights into the charge on each atom, reflecting the effects of the electronegative chloro, fluoro, and oxygen substituents on the electron density of the molecule.

Based on a comprehensive search of available scientific literature, detailed theoretical studies and quantum chemical investigations specifically for the compound "Benzoic acid, 3-chloro-2-fluoro-6-hydroxy-" are not present in the accessible research databases. Consequently, the generation of a detailed article adhering to the requested structure and content on topics such as Natural Bond Orbital (NBO) Analysis, Hirshfeld Surface Analysis, Energy Decomposition Models, Hydrogen Bonding Strength, and Potential Energy Surface (PES) Mapping for this specific molecule is not possible at this time.

Scholarly articles containing the in-depth, specific data points required for each subsection of the user's outline—such as orbital occupancies for NBO analysis, specific intermolecular contact percentages from Hirshfeld analysis, or energy values from PES mapping—could not be located for "Benzoic acid, 3-chloro-2-fluoro-6-hydroxy-".

To provide a scientifically accurate and non-speculative response, one must rely on published, peer-reviewed research. Without such sources, any attempt to create the requested article would be conjectural and would not meet the standards of a factual, authoritative document. Further research would be required in the scientific community to be published before a detailed article on this specific compound could be generated.

Conformational Dynamics and Energy Landscapes

Barriers to Internal Rotation and Conformer Interconversion

Theoretical studies on substituted benzoic acids, such as 2-chloro-6-fluorobenzoic acid, reveal the complexity of their conformational landscapes. For the asymmetrically substituted 2-chloro-6-fluorobenzoic acid, computational analyses have identified one primary cis conformer, which represents the lowest energy state. nih.gov This cis conformer is energetically favored over the trans conformer by 17.07 kJ·mol⁻¹. uc.pt

The internal rotation of the carboxylic group is a key factor in conformer interconversion. The energy barriers for these rotations are influenced by intramolecular interactions. For instance, in 2-chloro-6-fluorobenzoic acid, the barriers separating the two symmetry-equivalent trans forms are 13.7 and 5.2 kJ·mol⁻¹. nih.gov These different barrier heights are attributed to the relative strengths of the stabilizing O-H···F and O-H···Cl interactions, depending on whether the OH group of the carboxylic acid points towards the fluorine or chlorine atom. nih.gov

While specific data for 3-chloro-2-fluoro-6-hydroxybenzoic acid is not available in the provided search results, the principles of conformational analysis from related molecules can be applied. The presence of ortho substituents (in this case, chloro and fluoro groups relative to the carboxylic acid) significantly influences the rotational barriers and the relative stability of conformers. The interplay of repulsive forces between the halogen atoms and the oxygen atoms of the carboxylic group, along with potential intramolecular hydrogen bonding, dictates the preferred molecular geometry. nih.govuc.pt

Interactive Data Table: Conformational Energy Barriers in a Related Compound

| Compound | Conformer Transition | Energy Barrier (kJ·mol⁻¹) | Stabilizing Interaction |

| 2-chloro-6-fluorobenzoic acid | trans → trans | 13.7 | O-H···Cl |

| 2-chloro-6-fluorobenzoic acid | trans → trans | 5.2 | O-H···F |

| 2-chloro-6-fluorobenzoic acid | trans → cis | 17.07 (Relative energy) | N/A |

Remote and Local Conformational Switching Mechanisms (e.g., UV/IR Induced)

Conformational switching in molecules can be induced by the selective excitation of specific vibrational modes using light, typically from UV or IR sources. researchgate.netnih.gov This process involves the absorption of energy by a particular functional group, which can then lead to a geometric change either locally within that group or at a remote location in the molecule through intramolecular vibrational energy redistribution (IVR). researchgate.net

Studies on related molecules like 2-fluoro-4-hydroxybenzoic acid demonstrate these phenomena. In this molecule, near-IR irradiation can selectively excite the stretching overtones of either the carboxylic -OH group ('local' excitation) or the phenolic -OH group at a different position ('remote' excitation). researchgate.netresearcher.life Both types of excitation have been shown to induce the rotamerization of the carboxylic -OH group, converting one conformer into another. researchgate.netelte.hu For example, the A1 conformer of 2-fluoro-4-hydroxybenzoic acid could be converted to the higher-energy D1 form upon irradiation. researcher.life

Interestingly, research indicates that 'remote' excitation can be nearly as efficient as 'local' excitation in inducing conformational changes, allowing for a direct comparison of energy dissipation during the two processes. researcher.lifeelte.hu The ability to induce such changes is highly dependent on the specific conformer and the wavelength of irradiation. nih.govresearcher.life For instance, in 3-chloro-4-methoxybenzaldehyde, UV irradiation within the 302–299 nm range prompts the conversion of the cis to the trans conformer, while light in the 298–296 nm range can reverse this process. nih.govresearchgate.net These findings highlight the potential for precise control over molecular conformation through wavelength-selective irradiation.

Prediction of Nonlinear Optical (NLO) Properties

The following subsections detail the theoretical prediction of nonlinear optical (NLO) properties of molecules, which is a crucial aspect of designing materials for optoelectronic applications.

Calculation of Polarizability and Hyperpolarizability

The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizability (β, γ, etc.). These properties describe how the electron cloud of a molecule is distorted by an external electric field, such as that from a high-intensity laser. Quantum chemical calculations are essential for predicting these values and understanding how molecular structure influences NLO activity. While specific calculations for 3-chloro-2-fluoro-6-hydroxybenzoic acid were not found, the general principles are well-established.

Theoretical methods like Density Functional Theory (DFT) are commonly employed to calculate these properties. The polarizability and hyperpolarizability are typically computed to understand how a molecule's dipole moment changes in the presence of an electric field. These calculations provide insight into the potential of a molecule for applications in technologies like frequency doubling or optical switching.

Structure-NLO Property Relationships

The relationship between a molecule's structure and its NLO properties is a cornerstone of materials science. Key structural features that enhance NLO response include:

Electron Donor-Acceptor (D-A) Systems: Molecules containing both electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit large hyperpolarizabilities. The charge transfer between these groups in the presence of an electric field leads to a significant NLO response.

π-Conjugation: Extended systems of alternating single and double bonds facilitate electron delocalization, which enhances polarizability and hyperpolarizability.

Intramolecular Hydrogen Bonding: These interactions can influence the molecular geometry and electron distribution, thereby affecting the NLO properties.

Substitution Effects: The nature and position of substituent groups on an aromatic ring can fine-tune the electronic properties and, consequently, the NLO response. For halogenated benzoic acids, the electronegativity and size of the halogen atoms (F, Cl) play a role in modifying the electron density of the aromatic system.

Understanding these relationships allows for the rational design of new molecules with optimized NLO properties for specific technological applications.

Reactivity and Environmental Transformation Studies

Photochemical Reactions

Photochemical processes, driven by the absorption of light energy, represent a significant pathway for the transformation of aromatic compounds in the environment.

Ultraviolet (UV) irradiation can induce the fragmentation of Benzoic acid, 3-chloro-2-fluoro-6-hydroxy-. Based on studies of analogous compounds, such as 2-chloro-6-fluorobenzoic acid, the primary photofragmentation pathway is expected to be decarboxylation. dergipark.org.tr Upon absorption of UV light (e.g., at a wavelength of 235 nm), the molecule is promoted to an excited state, leading to the cleavage of the bond between the aromatic ring and the carboxylic acid group. dergipark.org.tr This process results in the prompt elimination of carbon dioxide (CO₂) and the formation of a corresponding substituted phenol.

This reaction can be summarized as follows: C₇H₄ClFO₃ + hν (UV) → C₆H₄ClFO + CO₂

The primary products are carbon dioxide and 2-chloro-4-fluorophenol. Further irradiation could potentially lead to the fragmentation of the resulting phenolic compound.

Table 1: Proposed UV-Induced Photofragmentation of Benzoic acid, 3-chloro-2-fluoro-6-hydroxy-

| Reactant | Condition | Primary Products |

|---|---|---|

| Benzoic acid, 3-chloro-2-fluoro-6-hydroxy- | UV Irradiation (hν) | 2-chloro-4-fluorophenol |

This table is based on pathways observed for analogous compounds.

In the presence of a semiconductor photocatalyst like titanium dioxide (TiO₂) and UV light, a process known as advanced oxidation can lead to dehalogenation and complete mineralization of the compound. When TiO₂ absorbs UV photons, electron-hole pairs are generated. mdpi.com The highly reactive holes can oxidize water or hydroxide (B78521) ions to produce hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. mdpi.comutexas.edu

The degradation of Benzoic acid, 3-chloro-2-fluoro-6-hydroxy- via TiO₂ photocatalysis likely proceeds through several steps:

Hydroxyl Radical Attack: The •OH radicals attack the aromatic ring, leading to the formation of hydroxylated intermediates. mdpi.com

Dehalogenation: The C-Cl and C-F bonds are cleaved. Studies on various chloro/fluoro-benzoic acid derivatives have shown that dechlorination occurs more readily than defluorination, which is attributed to the lower bond energy of the C-Cl bond compared to the C-F bond. researchgate.net This results in the release of chloride (Cl⁻) and fluoride (B91410) (F⁻) ions into the aqueous solution.

Ring Cleavage: Continued attack by •OH radicals leads to the opening of the aromatic ring, forming aliphatic intermediates such as formate (B1220265) and bicarbonate species. researchgate.net

Mineralization: These smaller organic fragments are ultimately oxidized to carbon dioxide (CO₂) and water (H₂O), achieving complete mineralization of the parent compound. researchgate.net

Research on similar compounds demonstrates that the positions of the halogen substituents significantly influence the rate of degradation. researchgate.net

Table 2: Relative Degradation Rates of Analogous Chloro/Fluoro-Benzoic Acids via TiO₂ Photocatalysis

| Compound | Ring Opening Rate Constant (10⁻² min⁻¹) | Dechlorination Rate Constant (10⁻² min⁻¹) |

|---|---|---|

| 2-chlorobenzoic acid | 7.23 | 10.0 |

| 2-chloro-4-fluorobenzoic acid | 6.37 | 8.44 |

Source: Data adapted from studies on analogous compounds to illustrate relative reactivity trends. researchgate.net

Chemical Degradation Pathways

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The functional groups present in Benzoic acid, 3-chloro-2-fluoro-6-hydroxy-—aryl halide, carboxylic acid, and phenol—are generally resistant to hydrolysis under typical environmental conditions (pH 4-9). Aromatic carboxylic acids are hydrolytically stable. nih.gov While some compounds can undergo hydrolysis at extreme pH or high temperatures, this is not considered a major degradation pathway for this class of compounds in the environment. nih.gov Specific experimental studies on the hydrolytic stability of Benzoic acid, 3-chloro-2-fluoro-6-hydroxy- are not available in the reviewed literature, but it is expected to be hydrolytically stable.

The functional groups of the molecule dictate its behavior in redox reactions.

Reduction: The carboxylic acid group is at a high oxidation state and can be reduced. libretexts.org Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the carboxylic acid to a primary alcohol (a benzyl (B1604629) alcohol derivative). leah4sci.com This reaction, however, requires potent chemical reagents not found in the natural environment. The aryl-halogen bonds are generally resistant to reduction except under specific catalytic conditions (e.g., using palladium catalysts). electrochemsci.org

Oxidation: The molecule is susceptible to oxidation. The phenolic hydroxyl group is an electron-donating group that activates the aromatic ring, making it more vulnerable to attack by oxidizing agents. The carboxylic acid group itself is already in a high oxidation state, but under harsh oxidative conditions, it can be removed from the ring in a process called oxidative decarboxylation, releasing CO₂. libretexts.org Strong oxidants can lead to the cleavage and eventual mineralization of the aromatic ring.

Biotransformation and Biodegradation Research

While no specific studies on the biodegradation of Benzoic acid, 3-chloro-2-fluoro-6-hydroxy- have been identified, the general pathways for microbial degradation of halogenated aromatic compounds are well-documented. nih.govresearchgate.net Microorganisms have evolved enzymatic pathways to utilize such compounds as carbon sources. nih.gov

An aerobic biodegradation pathway would likely involve the following stages:

Initial Enzymatic Attack: The process is typically initiated by dioxygenase enzymes, which incorporate both atoms of an oxygen molecule into the aromatic ring to form a cis-dihydrodiol. researchgate.net

Dehalogenation: This is often the most challenging step in the degradation of halogenated aromatics. nih.govresearchgate.net The removal of chlorine and fluorine atoms can occur through various enzymatic mechanisms. The high strength of the C-F bond often makes defluorination a rate-limiting step. nih.gov

Ring Cleavage: After dehalogenation and rearomatization (to form a catechol derivative), the aromatic ring is cleaved by other dioxygenase enzymes. This can occur via an ortho- or meta-cleavage pathway, yielding aliphatic intermediates. nih.gov

Metabolism: The resulting aliphatic acids are then funneled into central metabolic pathways, such as the Krebs cycle, where they are completely mineralized to CO₂ and water. researchgate.net

The presence of multiple, different halogens on the ring can present a significant challenge for microbial enzymes, potentially leading to slow degradation or the accumulation of partially degraded, dead-end metabolites. nih.gov

Reductive Dehalogenation Processes

Reductive dehalogenation is a key transformation process for many halogenated aromatic compounds in anaerobic environments, often mediated by microorganisms. This process involves the removal of halogen substituents (in this case, chlorine and fluorine) from the aromatic ring, which can significantly alter the compound's toxicity and persistence.

Despite the importance of this process, no studies were found that specifically investigate the reductive dehalogenation of "Benzoic acid, 3-chloro-2-fluoro-6-hydroxy-". Research on other chlorinated and fluorinated benzoic acids exists, but these findings cannot be directly extrapolated to the target compound due to the unique influence of the combined chloro, fluoro, and hydroxy substituents on the molecule's electronic and steric properties, which in turn affect its susceptibility to microbial attack.

Carboxylation and Dehydroxylation Reactions in Anaerobic Environments

In anaerobic settings, in addition to dehalogenation, microbial communities can also mediate carboxylation and dehydroxylation reactions. These processes can be critical steps in the degradation pathway of aromatic compounds, leading to their eventual mineralization.

There is currently no available research that documents the carboxylation or dehydroxylation of "Benzoic acid, 3-chloro-2-fluoro-6-hydroxy-" in anaerobic environments. The specific metabolic pathways and the microorganisms capable of carrying out such transformations on this particular substituted benzoic acid remain uninvestigated.

Identification of Microbial Metabolites and Persistence Studies

Identifying the microbial metabolites of a chemical compound is essential for understanding its degradation pathway and the potential for the formation of more persistent or toxic transformation products. Persistence studies, which measure the half-life of a compound in various environmental matrices, are equally important for assessing its long-term environmental risk.

No published studies have identified any microbial metabolites of "Benzoic acid, 3-chloro-2-fluoro-6-hydroxy-". Consequently, there is no data on its persistence in soil, sediment, or water under various environmental conditions.

Environmental Fate Modeling and Prediction

Environmental fate models are computational tools used to predict the transport, transformation, and distribution of chemicals in the environment. These models rely on the physicochemical properties of the compound and known transformation pathways.

Assessment of Environmental Persistence

Predictive models can estimate a compound's persistence by calculating its expected half-life in different environmental compartments such as air, water, and soil. These assessments are vital for regulatory purposes and for understanding the potential for long-range transport and bioaccumulation.

A thorough search of environmental fate databases and modeling literature did not yield any specific assessments of the environmental persistence of "Benzoic acid, 3-chloro-2-fluoro-6-hydroxy-". Without experimental data on its degradation rates, any modeling attempt would be highly uncertain.

Transformation Product Pathways and Identification

Predicting the transformation pathways of a chemical is a key component of environmental fate modeling. This involves identifying likely intermediate products and the final degradation products.

Due to the lack of experimental studies on the degradation of "Benzoic acid, 3-chloro-2-fluoro-6-hydroxy-", no transformation product pathways have been proposed or identified for this compound. The specific influence of the combination of chloro, fluoro, and hydroxy groups on its degradation route remains unknown.

Applications in Advanced Materials and Agrochemical Science

Role as Building Blocks in Advanced Materials

The functional groups of 3-chloro-2-fluoro-6-hydroxybenzoic acid serve as anchor points for constructing larger, functional materials. The carboxylic acid and hydroxyl groups, in particular, are instrumental in forming coordination bonds and covalent linkages.

Ligand Synthesis for Metal-Organic Frameworks (MOFs)

While direct research on the use of 3-chloro-2-fluoro-6-hydroxybenzoic acid in Metal-Organic Frameworks (MOFs) is limited, its structural components are highly suitable for acting as an organic linker. Hydroxybenzoic acids, such as p-hydroxybenzoic acid, have been successfully used to synthesize three-dimensional MOFs. researchgate.netnih.govrsc.org In these structures, the carboxylate group coordinates with metal ions, and the hydroxyl group can also participate in forming the framework, creating robust, porous materials. The presence of halogen atoms (chlorine and fluorine) on the benzene (B151609) ring of 3-chloro-2-fluoro-6-hydroxybenzoic acid can further modify the properties of the resulting MOF, potentially influencing its pore size, stability, and catalytic activity.

Precursors for Liquid Crystalline Materials

Substituted benzoic acids are fundamental components in the design of liquid crystalline materials. Research has shown that materials based on laterally substituted 3-hydroxybenzoic acid can form various liquid crystal phases. rsc.org Furthermore, the incorporation of lateral fluoro-substituents is a known strategy to influence the mesomorphic properties of these materials, often enhancing the stability of certain smectic phases. biointerfaceresearch.comibm.com Given its halogen and hydroxyl substitutions, 3-chloro-2-fluoro-6-hydroxybenzoic acid is a promising candidate as a precursor for novel liquid crystals, where its molecular structure could contribute to desirable properties like thermal range and dielectric anisotropy.

Incorporation into Polymeric Systems for Enhanced Properties

Although specific examples of incorporating 3-chloro-2-fluoro-6-hydroxybenzoic acid into polymers are not extensively documented, its functional groups allow for its potential use as a monomer or an additive in polymerization processes. The hydroxyl and carboxylic acid moieties can be esterified to be integrated into polyester (B1180765) chains, for example. The presence of fluorine and chlorine atoms could enhance properties such as thermal stability, chemical resistance, and flame retardancy of the resulting polymer.

Contributions to Agrochemical Development

Halogenated benzoic acids are a well-established class of compounds in the agrochemical industry, serving as the basis for many commercial products.

Synthesis of Herbicidal Agents and Pesticide Intermediates

Substituted benzoic acids are critical intermediates in the synthesis of pesticides. mdpi.com A notable example is the herbicide dicamba (B1670444), which is a methoxy (B1213986) derivative of 3,6-dichloro-2-hydroxybenzoic acid. google.com This latter compound is a close structural analog of 3-chloro-2-fluoro-6-hydroxybenzoic acid, highlighting the potential of this class of molecules as herbicide precursors. google.comresearchgate.net The synthesis of dicamba involves the carboxylation of a dichlorophenol to create the hydroxybenzoic acid core, which is then methylated. google.com A similar synthetic pathway could potentially utilize 3-chloro-2-fluoro-6-hydroxybenzoic acid to create novel herbicidal agents.

| Herbicide Intermediate | Related Herbicide | Key Structural Feature |

| 3,6-dichloro-2-hydroxybenzoic acid | Dicamba | Dichloro-hydroxybenzoic acid core |

| Benzoic acid, 3-chloro-2-fluoro-6-hydroxy- | Potential novel herbicides | Chloro-fluoro-hydroxybenzoic acid core |

Research into Plant Growth Regulators and Allelochemicals

Hydroxybenzoic acids are known to be involved in allelopathy, a process where plants release chemicals that affect the growth of neighboring plants. mdpi.com For instance, p-hydroxybenzoic acid (pHBA) has been identified as an allelochemical that can inhibit root growth in certain plant species and influence soil microbial communities. nih.govmdpi.comresearchgate.net These phenolic compounds are secondary metabolites that can accumulate in the soil and affect crop growth. mdpi.com Research into the allelopathic effects of various phenolic acids provides a foundation for developing new plant growth regulators. The specific structure of 3-chloro-2-fluoro-6-hydroxybenzoic acid, with its halogen substituents, may lead to unique allelopathic or plant growth-regulating properties that warrant further investigation.

| Compound | Observed Allelopathic Effect | Affected Plant/System |

| p-Hydroxybenzoic acid (pHBA) | Inhibition of root growth | Cucumber (Cucumis sativus L.) researchgate.net |

| p-Hydroxybenzoic acid (pHBA) | Alteration of soil microbial community | Soybean and corn field soils mdpi.com |

| Ferulic acid & p-Hydroxybenzoic acid | Inhibition of photosynthetic processes | Broadleaf weed (Rumex acetosa) nih.gov |

Structure-Activity Relationship Studies in Agrochemical Design

The unique substitution pattern of 3-chloro-2-fluoro-6-hydroxybenzoic acid offers several avenues for exploration in agrochemical design, with each substituent—hydroxyl, chlorine, and fluorine—playing a potential role in the molecule's biological activity. While specific structure-activity relationship (SAR) studies on this exact compound are not extensively documented in publicly available literature, the known effects of these functional groups in other agrochemical contexts allow for informed hypotheses regarding its potential applications and optimization.

The hydroxyl and carboxylic acid groups can engage in hydrogen bonding, a critical interaction for binding to the active sites of target enzymes or receptors in pests and pathogens. The acidity of the carboxylic acid, modulated by the electron-withdrawing effects of the adjacent fluorine and chlorine atoms, can influence the compound's absorption, translocation within the plant, and cellular penetration.

The presence and position of halogen atoms are known to significantly impact the efficacy and spectrum of activity of many pesticides. The chlorine atom at the 3-position can enhance the lipophilicity of the molecule, which may improve its ability to penetrate the waxy cuticle of leaves or the chitinous exoskeletons of insects. Furthermore, halogen atoms can block sites of metabolic degradation, thereby increasing the compound's persistence and bioavailability. The fluorine atom at the 2-position, being a strong electron-withdrawing group, can influence the electronic properties of the aromatic ring and the acidity of the phenolic hydroxyl and carboxylic acid groups. This can be crucial for mimicking or blocking the binding of natural substrates to enzymes.

By systematically modifying each of these substituents, researchers can probe their individual and synergistic contributions to biological activity. For instance, esterification of the carboxylic acid or etherification of the hydroxyl group could provide pro-pesticides with altered solubility and transport properties. Varying the halogen at the 3-position (e.g., bromine for chlorine) or shifting the position of the fluorine atom could lead to derivatives with different target specificities or improved environmental profiles.

Table 1: Potential Influence of Substituents on Agrochemical Activity

| Substituent | Position | Potential Effects on Bioactivity |

| Carboxylic Acid | 1 | Anionic at physiological pH, enabling ionic interactions and hydrogen bonding with target sites. Influences water solubility and systemic movement in plants. |

| Fluorine | 2 | Strong electron-withdrawing group, increasing the acidity of the hydroxyl and carboxylic acid groups. Can block metabolic oxidation and enhance binding affinity through specific interactions. |

| Chlorine | 3 | Increases lipophilicity, potentially improving membrane permeability. Can contribute to steric and electronic interactions within a binding site and block metabolism. |

| Hydroxyl | 6 | Can act as a hydrogen bond donor and acceptor. Its acidity is modulated by the adjacent fluorine atom, which can be critical for target interaction. |

Development of Chemical Probes and Tools

Fluorinated Probes for Spectroscopic Applications (e.g., 19F NMR in Metabolomics)

The presence of a fluorine atom in 3-chloro-2-fluoro-6-hydroxybenzoic acid makes it a candidate for development as a chemical probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful analytical technique in chemical biology and metabolomics due to the 100% natural abundance of the ¹⁹F isotope, its high sensitivity, and the large chemical shift dispersion, which provides high-resolution data. nih.govnih.govmdpi.com Since naturally occurring organofluorine compounds are rare in biological systems, the ¹⁹F NMR signal from a fluorinated probe is typically free from background interference. biophysics.org

The chemical shift of the fluorine nucleus in 3-chloro-2-fluoro-6-hydroxybenzoic acid would be highly sensitive to its local microenvironment. biophysics.org This sensitivity can be exploited to study a variety of biological processes. For example, if this molecule were to bind to a protein or other biomolecule, the change in the electronic environment upon binding would likely induce a measurable change in the ¹⁹F chemical shift. This would allow researchers to monitor binding events, determine binding affinities, and screen for competitive inhibitors in drug discovery research.

In the context of metabolomics, 3-chloro-2-fluoro-6-hydroxybenzoic acid or its derivatives could be used as ¹⁹F NMR-active standards or as probes to tag specific metabolites. The distinct signal of the fluorine atom would allow for the precise quantification of the tagged molecule in complex biological samples such as cell extracts or biofluids. Furthermore, changes in the ¹⁹F chemical shift could provide information about the metabolic fate of the compound or alterations in the cellular environment.

Table 2: Potential ¹⁹F NMR Spectroscopic Applications

| Application Area | Rationale |

| Binding Assays | The ¹⁹F chemical shift is sensitive to changes in the local environment upon binding to a target biomolecule. |

| Enzyme Inhibition Studies | Can be used to monitor the binding of the probe to an enzyme's active site and to screen for inhibitors. |

| Metabolomics | Can serve as a quantifiable internal standard or be used to derivatize other metabolites for ¹⁹F NMR detection. |

| Cellular Imaging | With appropriate modifications, could potentially be developed into a probe for ¹⁹F MRI to visualize its distribution in cells or tissues. |

Versatile Intermediates for Complex Heterocyclic Synthesis

Substituted benzoic acids are fundamental building blocks in organic synthesis, and 3-chloro-2-fluoro-6-hydroxybenzoic acid, with its multiple reactive sites, is a potentially versatile intermediate for the synthesis of complex heterocyclic compounds. The carboxylic acid, the phenolic hydroxyl group, and the activated aromatic ring provide handles for a wide range of chemical transformations.

The carboxylic acid can be converted into an acyl chloride, ester, or amide, which can then participate in intramolecular cyclization reactions to form various oxygen- or nitrogen-containing heterocycles. For example, reaction with a suitably functionalized amine could lead to the formation of benzoxazinones or other related fused heterocyclic systems.

The phenolic hydroxyl group can act as a nucleophile in Williamson ether synthesis or be used to direct ortho-lithiation, enabling further functionalization of the aromatic ring. The combined presence of the hydroxyl and carboxylic acid groups in an ortho relationship (after a conceptual decarboxylation and re-carboxylation or through other synthetic manipulations) is a synthon for coumarin (B35378) and chromone (B188151) scaffolds, which are prevalent in biologically active natural products and synthetic drugs.

The halogen substituents also offer synthetic handles. The chlorine and fluorine atoms can be subjected to nucleophilic aromatic substitution under specific conditions or participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide variety of substituents, including alkyl, aryl, and amino groups, further diversifying the range of accessible heterocyclic structures. The strategic manipulation of these functional groups can pave the way for the construction of novel and complex molecular architectures for applications in medicinal chemistry, materials science, and agrochemicals.

Table 3: Potential Synthetic Transformations for Heterocycle Synthesis

| Functional Group | Reaction Type | Potential Heterocyclic Products |

| Carboxylic Acid & Hydroxyl Group | Intramolecular cyclization | Benzoxazinones, Coumarins, Chromones |

| Aromatic Ring | Electrophilic Aromatic Substitution | Further functionalized precursors for multi-ring systems |

| Chlorine/Fluorine Substituents | Nucleophilic Aromatic Substitution | Functionalized heterocycles with diverse substituents |

| Chlorine/Fluorine Substituents | Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Arylated or aminated heterocyclic cores |

Future Research Directions

Exploration of Novel Synthetic Pathways

The currently documented synthesis of 3-chloro-2-fluoro-6-hydroxybenzoic acid primarily involves the demethylation of its methoxy (B1213986) precursor, 3-chloro-2-fluoro-6-methoxybenzoic acid, often utilizing boron tribromide. While effective, this method relies on a harsh and expensive reagent. Future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic routes.

Potential areas of exploration include:

Alternative Demethylating Agents: Investigating milder and more selective demethylating agents is a promising avenue. Reagents such as aluminum chloride (AlCl₃), hydrobromic acid (HBr), and various alkyl thiols could offer viable alternatives to boron tribromide. A comparative study of these agents could establish optimal reaction conditions, yields, and impurity profiles.

Microbial Synthesis: The field of biocatalysis offers intriguing possibilities. Engineering microbial strains to produce functionalized benzoic acids from simple precursors is a growing area of research. Future work could focus on identifying or engineering enzymes capable of regioselective halogenation and hydroxylation of a benzoic acid precursor to generate the target molecule.

Kolbe-Schmitt Reaction Modifications: The Kolbe-Schmitt reaction, a cornerstone of salicylic (B10762653) acid synthesis, could be adapted for this specific derivative. Research into modifying this carboxylation reaction to favor the desired isomer in a poly-substituted phenolic substrate could lead to a scalable and economical synthetic pathway.

A summary of potential alternative reagents for the demethylation step is presented below:

| Reagent Class | Specific Example(s) | Potential Advantages |

| Lewis Acids | Aluminum chloride (AlCl₃) | Lower cost than BBr₃ |

| Brønsted Acids | Hydrobromic acid (HBr) | Readily available |

| Thiolates | Dodecanethiol | Milder reaction conditions |

Advanced Computational Studies on Reactivity and Selectivity

Computational chemistry provides powerful tools to predict and understand the chemical behavior of molecules. For 3-chloro-2-fluoro-6-hydroxybenzoic acid, advanced computational studies can offer profound insights into its reactivity and selectivity, guiding future synthetic and application-oriented research.

Key computational research directions include:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to calculate key electronic properties such as molecular electrostatic potential (MEP) maps, frontier molecular orbital (HOMO-LUMO) energies, and atomic charges. These calculations can predict the most reactive sites for electrophilic and nucleophilic attack, elucidating the influence of the competing electron-withdrawing and -donating groups on the aromatic ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it may be possible to predict the biological activity or environmental toxicity of derivatives of 3-chloro-2-fluoro-6-hydroxybenzoic acid. researchgate.net This involves correlating calculated molecular descriptors with experimentally determined activities of a series of related compounds.

Reaction Mechanism and Transition State Analysis: Computational modeling can be used to map out the energy profiles of potential reactions involving this molecule. By locating transition states and calculating activation energies, researchers can predict the feasibility of different reaction pathways and understand the factors controlling regioselectivity.

Integrated Spectroscopic and Computational Approaches for Mechanistic Understanding

A synergistic approach that combines experimental spectroscopic data with computational analysis can provide a detailed understanding of the structure, properties, and reaction mechanisms of 3-chloro-2-fluoro-6-hydroxybenzoic acid.

Future research in this area should focus on:

Conformational Analysis: Combining techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy with DFT calculations can help identify the most stable conformers of the molecule in different environments (gas phase, solution, solid state). This is particularly important for understanding intermolecular interactions, such as hydrogen bonding.

Spectroscopic Signature Assignment: High-resolution nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry provide valuable structural information. Computational prediction of NMR chemical shifts and mass fragmentation patterns can aid in the unambiguous assignment of experimental spectra and the characterization of reaction products and intermediates.

Solvent Effects on Speciation: The behavior of the molecule in solution, including its self-association and interaction with solvent molecules, can be investigated by combining spectroscopic techniques with molecular dynamics (MD) simulations. ucl.ac.uk This can provide insights into its solubility, aggregation behavior, and reactivity in different solvent systems.

Development of Targeted Environmental Remediation Strategies

The presence of halogenated aromatic compounds in the environment is a significant concern due to their potential persistence and toxicity. researchgate.net Research into the environmental fate and remediation of 3-chloro-2-fluoro-6-hydroxybenzoic acid is crucial.

Future studies could explore:

Photodegradation Pathways: Investigating the photodegradation of the compound under various conditions (e.g., in the presence of photosensitizers like titanium dioxide) can help determine its environmental persistence and identify potential degradation products. researchgate.netresearchgate.net

Bioremediation Potential: Screening for and isolating microorganisms capable of degrading this compound would be a key step in developing bioremediation strategies. academicjournals.orgnih.gov This could involve identifying bacterial or fungal strains that can utilize it as a carbon source, potentially through dehalogenation and ring-cleavage pathways.

Advanced Oxidation Processes (AOPs): The efficacy of AOPs, such as ozonation or Fenton-like reactions, in breaking down this molecule should be investigated. These processes generate highly reactive hydroxyl radicals that can mineralize persistent organic pollutants.

Design of New Functional Materials based on Benzoic Acid, 3-chloro-2-fluoro-6-hydroxy- Scaffold

The unique combination of functional groups in 3-chloro-2-fluoro-6-hydroxybenzoic acid makes it an attractive building block for the design of novel functional materials.

Promising research directions include:

Metal-Organic Frameworks (MOFs): The carboxylic acid group can serve as a linker to coordinate with metal ions, forming MOFs. nih.gov The halogen and hydroxyl substituents on the aromatic ring would then be exposed within the pores of the MOF, potentially imparting specific properties such as selective gas adsorption, catalysis, or sensing capabilities.

Functional Polymers: The molecule can be incorporated into polymers, either as a monomer or as a functional pendant group. publish.csiro.au For example, it could be used to synthesize polyesters or polyamides with tailored properties, such as enhanced thermal stability, flame retardancy, or specific surface characteristics.

On-Surface Synthesis of Covalent Nanostructures: Benzoic acid derivatives have been used as building blocks for the on-surface synthesis of low-dimensional covalent materials. researchgate.net Future research could explore the use of 3-chloro-2-fluoro-6-hydroxybenzoic acid in creating novel, well-defined nanostructures on various substrates for applications in electronics and catalysis.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing chloro, fluoro, and hydroxyl substituents onto benzoic acid derivatives?

- Methodological Answer : Multi-step synthesis often involves halogenation and hydroxylation reactions. For example, halogenation can be achieved via electrophilic substitution using Cl₂ or F₂ sources under controlled conditions. Hydroxylation may require protection/deprotection strategies to avoid side reactions. Evidence from similar compounds (e.g., 3-chloro-4-hydroxybenzoic acid) suggests using sodium hydroxide in polar aprotic solvents (e.g., DMF) to stabilize intermediates . Optimization of reaction temperature and stoichiometry is critical to minimize byproducts like dehalogenated species.

Q. Which analytical techniques are most reliable for confirming the regiochemistry of substituents in polyhalogenated benzoic acids?

- Methodological Answer :

- NMR Spectroscopy : and NMR can resolve substituent positions through coupling patterns and chemical shifts. For example, fluorine's strong deshielding effect aids in identifying ortho/para positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formulas, while fragmentation patterns help deduce substitution sites.

- X-ray Crystallography : Definitive structural confirmation, though limited by crystal growth challenges. Refer to structural databases (e.g., NIST) for spectral comparisons .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR, IR) be resolved during characterization of 3-chloro-2-fluoro-6-hydroxy-benzoic acid?

- Methodological Answer :

- Cross-Validation : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) and literature analogs (e.g., 3-chloro-6-fluoro-1-benzothiophene-2-carboxylic acid) .

- Decoupling Experiments : Use -decoupled NMR to simplify spectra and clarify coupling interactions.

- Isotopic Labeling : Introduce or labels to trace substituent effects in complex spectra .

Q. What strategies mitigate dehalogenation or hydroxyl group oxidation during synthesis?

- Methodological Answer :

- Protecting Groups : Temporarily protect the hydroxyl group using silyl ethers (e.g., TBSCl) to prevent oxidation during halogenation .

- Mild Reaction Conditions : Use low temperatures (0–5°C) and non-oxidizing solvents (e.g., DMF) to stabilize reactive intermediates, as seen in fluoroglycofen synthesis .

- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) may reduce unwanted side reactions in dehalogenation-prone steps .

Q. How does the substitution pattern influence biological activity in halogenated hydroxybenzoic acids?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare bioactivity data for analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid) to assess substituent effects on target binding or metabolic stability .

- Computational Modeling : Use molecular docking to predict interactions between substituents and biological targets (e.g., enzymes or receptors).

- In Vitro Assays : Test derivatives in enzyme inhibition or cytotoxicity assays to validate hypotheses from SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.